![molecular formula C27H26N4O3 B2835415 1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide CAS No. 1251667-76-1](/img/structure/B2835415.png)
1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an imidazole ring, a methoxyphenyl group, and a propanamido linkage, making it a subject of interest for researchers.
Métodos De Preparación
The synthesis of 1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide typically involves multiple steps. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of benzene derivatives to introduce the propanamido group.
Reduction: The acyl group is then reduced to form the corresponding alkane.
Nitration and Reduction: Nitration of the benzene ring followed by reduction to introduce the amine group.
Coupling Reactions: The final steps involve coupling reactions to introduce the imidazole ring and the methoxyphenyl group.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Análisis De Reacciones Químicas
1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
1-({4-[3-(4-methoxyphenyl)propanamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:
Thiazoles: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Triazoles: Widely studied for their pharmacological potentials and used in various therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups that confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]-N-phenylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3/c1-34-24-14-9-20(10-15-24)11-16-26(32)29-23-12-7-21(8-13-23)17-31-18-25(28-19-31)27(33)30-22-5-3-2-4-6-22/h2-10,12-15,18-19H,11,16-17H2,1H3,(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWPRMNQWRGFRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[4-(3-chlorophenyl)piperazine-1-carbothioyl]amino}thiophene-2-carboxylate](/img/structure/B2835338.png)
![4-[({pyrido[2,3-d]pyrimidin-4-yl}amino)methyl]-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B2835339.png)
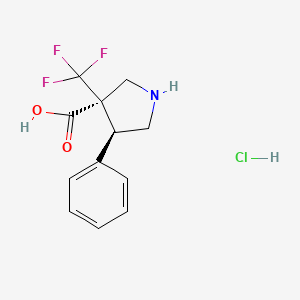

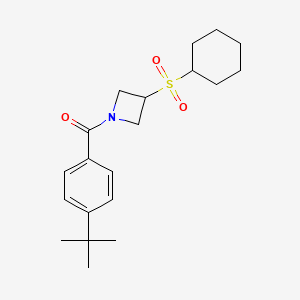

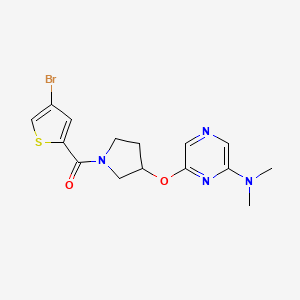
![4-isobutoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2835346.png)
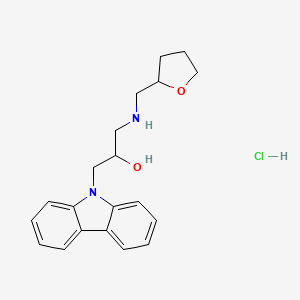
![methyl 2-(3-methoxynaphthalene-2-amido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2835350.png)
![Ethyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2835352.png)
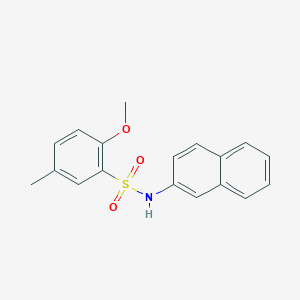
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2835354.png)
